molecular formula C26H16FNO2 B12482545 3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one

3-(4-fluorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one

Cat. No.: B12482545
M. Wt: 393.4 g/mol
InChI Key: TUPUYYVUCAIOEK-UHFFFAOYSA-N
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Description

12-(4-FLUOROPHENYL)-9-OXA-13-AZAPENTACYCLO[12800(2),(1)(1)0(3),?0(1)?,(2)(2)]DOCOSA-1(14),2(11),3,5,7,15,17,19,21-NONAEN-10-ONE is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-FLUOROPHENYL)-9-OXA-13-AZAPENTACYCLO[12.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(2)]DOCOSA-1(14),2(11),3,5,7,15,17,19,21-NONAEN-10-ONE involves multiple steps, typically starting with the preparation of the core pentacyclic structure. This is followed by the introduction of the 4-fluorophenyl group and other functional groups under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

12-(4-FLUOROPHENYL)-9-OXA-13-AZAPENTACYCLO[12.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(2)]DOCOSA-1(14),2(11),3,5,7,15,17,19,21-NONAEN-10-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pentacyclic structure.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

12-(4-FLUOROPHENYL)-9-OXA-13-AZAPENTACYCLO[12.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(2)]DOCOSA-1(14),2(11),3,5,7,15,17,19,21-NONAEN-10-ONE has several scientific research applications:

    Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 12-(4-FLUOROPHENYL)-9-OXA-13-AZAPENTACYCLO[12.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(2)]DOCOSA-1(14),2(11),3,5,7,15,17,19,21-NONAEN-10-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(4-FLUOROPHENYL)-9-OXA-13-AZAPENTACYCLO[12.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(2)]DOCOSA-1(14),2(11),3,5,7,15,17,19,21-NONAEN-10-ONE is unique due to its specific functional groups and the presence of the fluorophenyl moiety, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C26H16FNO2

Molecular Weight

393.4 g/mol

IUPAC Name

12-(4-fluorophenyl)-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one

InChI

InChI=1S/C26H16FNO2/c27-17-12-9-16(10-13-17)25-24-23(19-7-3-4-8-21(19)30-26(24)29)22-18-6-2-1-5-15(18)11-14-20(22)28-25/h1-14,25,28H

InChI Key

TUPUYYVUCAIOEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C(N3)C5=CC=C(C=C5)F)C(=O)OC6=CC=CC=C64

Origin of Product

United States

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